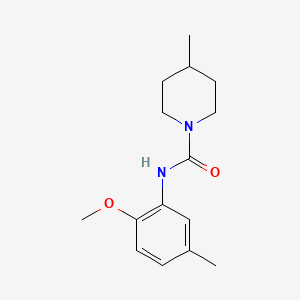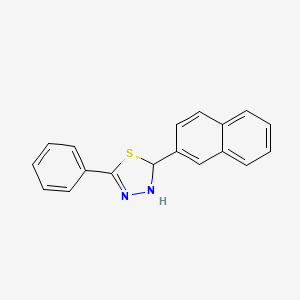![molecular formula C17H15FN2O2 B5334232 3-[1-acetyl-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B5334232.png)
3-[1-acetyl-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1-acetyl-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol, commonly known as Pyrazofurin, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. Pyrazofurin is a pyrazole derivative that has shown promising results in the treatment of various diseases, including cancer, viral infections, and autoimmune disorders. In
Mécanisme D'action
Pyrazofurin exerts its therapeutic effects through the inhibition of several enzymes involved in nucleotide metabolism, including orotate phosphoribosyltransferase (OPRT) and orotidine 5'-monophosphate decarboxylase (ODC). By inhibiting these enzymes, Pyrazofurin disrupts the synthesis of nucleotides, which are essential for DNA and RNA synthesis.
Biochemical and Physiological Effects
Pyrazofurin has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit viral replication, and modulate the immune response. Pyrazofurin has also been found to inhibit cell proliferation and induce cell cycle arrest in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of Pyrazofurin in lab experiments is its broad-spectrum activity against various diseases, including cancer and viral infections. Pyrazofurin is also relatively easy to synthesize, making it a readily available compound for research purposes. However, one limitation of Pyrazofurin is its potential toxicity, which may limit its clinical applications.
Orientations Futures
There are several future directions for Pyrazofurin research. One potential area of research is the development of Pyrazofurin analogs with improved therapeutic activity and reduced toxicity. Another area of research is the investigation of Pyrazofurin's mechanism of action and its effects on nucleotide metabolism. Additionally, Pyrazofurin's potential as a treatment for autoimmune disorders warrants further investigation.
Méthodes De Synthèse
Pyrazofurin can be synthesized through a multistep process involving the reaction of 4-fluorophenylhydrazine with ethyl acetoacetate, followed by the removal of the ethyl group through hydrolysis. The resulting intermediate is then reacted with salicylic aldehyde to produce Pyrazofurin.
Applications De Recherche Scientifique
Pyrazofurin has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, antiviral, and immunosuppressive activities. In cancer research, Pyrazofurin has been shown to inhibit the growth of various cancer cell lines, including leukemia, lymphoma, and breast cancer. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
In antiviral research, Pyrazofurin has been shown to inhibit the replication of several viruses, including influenza, herpes simplex, and human immunodeficiency virus (HIV). It has also been found to modulate the immune response, making it a potential candidate for the treatment of autoimmune disorders.
Propriétés
IUPAC Name |
1-[3-(4-fluorophenyl)-5-(3-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2/c1-11(21)20-17(12-5-7-14(18)8-6-12)10-16(19-20)13-3-2-4-15(22)9-13/h2-9,17,22H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTZFPVSUTWMWFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC(=CC=C2)O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-hydroxy-3-({[2-hydroxy-1-(hydroxymethyl)ethyl]amino}methyl)-1-(3-methylbenzyl)piperidin-2-one](/img/structure/B5334149.png)
![5-bromo-N-[1-(3-methoxyphenyl)ethyl]-2-furamide](/img/structure/B5334151.png)


![N-[(5-isobutylisoxazol-3-yl)methyl]-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5334181.png)
![4-{[2-(trifluoromethyl)morpholin-4-yl]acetyl}-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B5334183.png)
![5-[3-allyl-5-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-3-(3-chlorophenyl)-2,4-imidazolidinedione](/img/structure/B5334196.png)

![N,N-dimethyl-4-{3-[4-(4-nitrophenyl)-1-piperazinyl]-1-propen-1-yl}aniline](/img/structure/B5334206.png)
![N-[2-(3-pyridinyl)-1-({[3-(trifluoromethyl)phenyl]amino}carbonyl)vinyl]-2-furamide](/img/structure/B5334210.png)
![3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]-1-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5334229.png)
![3-({4-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2,8-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5334236.png)
![1-(2-chloro-4-fluorobenzyl)-4-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B5334257.png)

